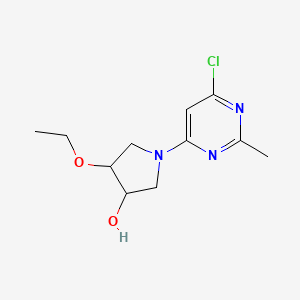

3-(Fluoromethyl)-4-methylpyrrolidine

Übersicht

Beschreibung

Fluoromethyl compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorides has attracted more and more attention from biologists and chemists . Enzymatic methods for the synthesis of fluorinated compounds have been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .Molecular Structure Analysis

The molecular structure of fluorinated compounds is influenced by the presence of fluorine atoms. Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Chemical Reactions Analysis

Fluorinated compounds undergo various chemical reactions. For example, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Physical And Chemical Properties Analysis

Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . These changes can significantly affect the physical and chemical properties of the compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, closely related to 3-(Fluoromethyl)-4-methylpyrrolidine, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized using a method that involves double fluorination of N-protected hydroxyproline, producing high yields of enantiomerically pure compounds. This process significantly reduces the synthetic steps needed for preparing 4-fluoropyrrolidine derivatives used in medicinal applications (Singh & Umemoto, 2011).

Fluorination of Pyrrolidines

Fluorinated pyrrolidines, including compounds similar to 3-(Fluoromethyl)-4-methylpyrrolidine, have been obtained through fluorination processes. The fluorination of 1-methylpyrrole, for instance, yielded various fluoropyrrolidines. These processes demonstrate the diverse chemical reactivity of fluorinated pyrrolidines and their potential for producing a range of derivatives (Coe et al., 1983).

Synthesis of Aminomethylated Derivatives

3-(Fluoromethyl)-4-methylpyrrolidine and its derivatives are of interest as bifunctional building blocks for fluorinated pharmaceutical compounds. For example, the synthesis of 3-aminomethyl-3-fluoropyrrolidines demonstrates the utility of these compounds in pharmaceutical chemistry. The key step in this synthesis involves regioselective bromofluorination, highlighting the versatility of fluorinated pyrrolidines (Verniest et al., 2010).

Antibacterial Agents

Fluoronaphthyridines and fluoroquinolones, which can be derived from compounds like 3-(Fluoromethyl)-4-methylpyrrolidine, have been studied for their antibacterial properties. The introduction of a fluorine atom into the pyrrolidinyl substituent has shown favorable influence on genetic toxicity as well as antimicrobial activity, indicating the potential of these fluorinated compounds in antibacterial drug development (Kawakami et al., 2000).

Catalytic Fluoromethylation

The development of new protocols for fluoromethylation of various skeletons, including those related to 3-(Fluoromethyl)-4-methylpyrrolidine, has been a vital subject in synthetic organic chemistry. Photoredox catalysis has emerged as a useful tool for these radical reactions, demonstrating the significance of these fluorinated compounds in developing new chemical methodologies (Koike & Akita, 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

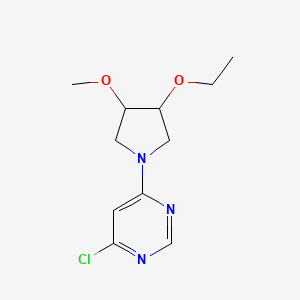

IUPAC Name |

3-(fluoromethyl)-4-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c1-5-3-8-4-6(5)2-7/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOBZCYAAMUHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Fluoromethyl)-4-methylpyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.